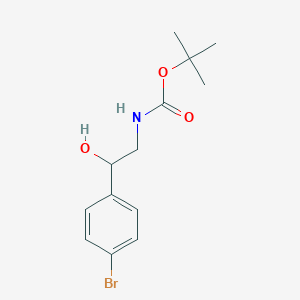

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

描述

Chemical Identity and Nomenclature

This compound represents a sophisticated organobromine carbamate derivative characterized by its unique structural composition and chemical properties. The compound is formally identified by the Chemical Abstracts Service number 913181-90-5 and possesses the molecular formula C₁₃H₁₈BrNO₃, corresponding to a molecular weight of 316.20 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural components and functional group arrangements.

The nomenclature of this compound reveals several critical structural features that define its chemical behavior and potential applications. The tert-butyl carbamate moiety serves as a protecting group commonly employed in organic synthesis, particularly in peptide and amino acid chemistry. The presence of the 4-bromophenyl group introduces an aromatic halogen substituent that significantly influences the compound's reactivity profile and electronic properties. Additionally, the 2-hydroxyethyl linker provides both hydroxyl functionality and conformational flexibility that can be exploited in various synthetic transformations.

Alternative nomenclature systems have designated this compound as N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine, where the "Boc" terminology refers to the tert-butoxycarbonyl protecting group. This alternative naming convention is frequently encountered in synthetic organic chemistry literature and reflects the compound's primary utility as a protected amino derivative. The MDL number MFCD08544096 serves as an additional identifier within chemical databases and commercial cataloging systems.

Historical Context in Carbamate Chemistry

The development and utilization of carbamate compounds in chemical research traces its origins to significant discoveries in the nineteenth century, establishing a foundation that continues to influence contemporary synthetic methodology. The historical significance of carbamate chemistry began with European observations of tribal practices in West Africa, where the Calabar bean (Physostigma venenosum Balfour) was employed in cultural rituals. These early observations led to the importation of Calabar beans to Great Britain in 1840, and subsequently to the isolation of physostigmine by Jobst and Hesse in 1864.

The progression from naturally occurring carbamates to synthetic derivatives represents a crucial evolution in organic chemistry. Physostigmine, as the first characterized carbamate with significant biological activity, established the fundamental understanding of carbamate reactivity and functionality. This naturally occurring methyl carbamate ester demonstrated the potential for carbamate groups to serve as both protecting groups and bioactive moieties, leading to expanded research into synthetic carbamate derivatives throughout the twentieth century.

The development of tert-butyl carbamate as a protecting group revolutionized amino acid and peptide synthesis methodologies. tert-Butyl carbamate, with the Chemical Abstracts Service number 4248-19-5 and molecular formula C₅H₁₁NO₂, exhibits a melting point range of 105-108 degrees Celsius and demonstrates excellent stability under standard synthetic conditions. The compound's utility as a protecting group stems from its resistance to nucleophilic attack while remaining susceptible to acidic deprotection conditions, making it invaluable in multistep synthetic sequences.

The chemical properties of carbamates that make them particularly useful in synthetic chemistry include their structural resemblance to both amides and esters, providing a unique reactivity profile that combines stability with selective reactivity. Carbamates exhibit resonance stabilization through electron delocalization between the amino and carboxyl groups, resulting in rotational barriers approximately 15-20 percent lower than comparable amides. This reduced rotational barrier contributes to increased electrophilicity compared to amides, enabling spontaneous reactions with appropriate nucleophiles under suitable conditions.

The conformational properties of carbamates add another dimension to their utility in synthetic applications. Due to the pseudo-double bond character in their structure, carbamate molecules can exist as both cis and trans isomers, with the equilibrium between these forms influenced by solvent conditions, temperature, and substitution patterns. For tert-butyl carbamate derivatives, decreasing solution acidity increases the concentration of cis isomers, while elevated temperatures favor trans isomer formation.

Position Within Organobromine Compounds Research

The study of organobromine compounds represents a significant and expanding field within organometallic and synthetic organic chemistry, with over 1600 naturally occurring organohalogen compounds containing bromine documented in scientific literature. This compound occupies a unique position within this research domain by combining the synthetic utility of carbamate protecting groups with the distinctive reactivity patterns associated with aromatic bromine substitution.

Organobromine chemistry encompasses the synthesis and characterization of organic compounds containing carbon-bromine bonds, with applications ranging from fire retardants to pharmaceutical intermediates. The reactivity of organobromine compounds is intermediate between organochlorine and organoiodine derivatives, providing a balanced compromise between reactivity and synthetic utility. For many synthetic applications, organobromides represent an optimal balance of cost-effectiveness and chemical reactivity, making them preferred substrates for various transformations.

The carbon-bromine bond in aromatic systems exhibits particular synthetic utility due to its susceptibility to various coupling reactions and nucleophilic substitution processes. The bond dissociation energy for carbon-bromine bonds measures approximately 72.1 kilocalories per mole, significantly lower than carbon-chlorine bonds but higher than carbon-iodine bonds. This intermediate bond strength enables selective reaction conditions that can differentiate between different halogen substituents in complex molecular architectures.

Contemporary research in organobromine chemistry has expanded beyond traditional synthetic applications to encompass environmental and materials science considerations. The use of organobromine compounds as fire retardants, particularly tetrabromobisphenol-A and bromodiphenyl ethers, represents a major industrial application but has also raised concerns regarding environmental persistence. These considerations have driven research toward more environmentally sustainable organobromine derivatives and alternative synthetic methodologies.

The position of this compound within organobromine research reflects its dual functionality as both a synthetic intermediate and a model compound for studying halogenated carbamate behavior. The presence of the 4-bromophenyl substituent enables participation in palladium-catalyzed cross-coupling reactions, Grignard formation, and nucleophilic aromatic substitution processes that are characteristic of organobromine chemistry. Simultaneously, the carbamate functionality provides opportunities for selective deprotection and functional group manipulation that are essential in complex synthetic sequences.

Research into halogenated carbamates has demonstrated enhanced biological activity compared to non-halogenated analogs in various pharmaceutical applications. The introduction of bromine substituents can significantly alter the pharmacokinetic properties, metabolic stability, and biological activity profiles of carbamate-containing compounds. These modifications make brominated carbamates valuable tools for structure-activity relationship studies and drug development programs.

属性

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWSLNCYQOYQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585652 | |

| Record name | tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913181-90-5 | |

| Record name | tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Carbamate Formation via Reaction of 4-Bromoaniline with tert-Butyl Chloroformate

- Reaction : 4-bromoaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Conditions : The reaction is carried out under an inert atmosphere (nitrogen) to avoid oxidation.

- Purification : The crude product is purified by recrystallization or column chromatography.

- Yield : This method typically yields the carbamate intermediate with high purity suitable for further functionalization.

Introduction of the Hydroxyethyl Group

- The hydroxyethyl moiety is introduced by subsequent reaction steps, often involving alkylation or addition reactions to the carbamate intermediate.

- Specific details on reagents and conditions for this step are less commonly detailed but are integral to obtaining the final target compound.

Alternative and Green Chemistry Approaches

Several green chemistry methods have been reported for carbamate formation, which can be adapted for synthesizing this compound:

These methods emphasize sustainability by avoiding solvents or using mild catalysts, reducing reaction times, and simplifying product isolation.

Industrial Scale Production

- Industrial synthesis generally follows the same base synthetic route but optimizes reaction parameters for scale-up.

- Continuous flow reactors and automated systems are employed to improve yield, reproducibility, and purity.

- Reaction conditions such as temperature, solvent choice, and base concentration are carefully controlled to maximize efficiency.

Reaction Optimization and Yield Data Summary

| Method | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| 4-Bromoaniline + tert-butyl chloroformate + triethylamine | Inert atmosphere, room temp to mild heating | High (typical) | Recrystallization or chromatography | Standard lab synthesis |

| Solvent-free, reduced pressure | 80°C, 10 min | 99 | Rotary evaporation | Green chemistry, fast, solvent-free |

| Fe(OTf)3 catalyzed neat reaction | 20°C, 6 min | 96 | Extraction and drying | Mild conditions, catalyst used |

| Microwave irradiation | 100°C, 5 min | 95 | Filtration and washing | Rapid, minimal purification |

Research Findings and Applications Related to Preparation

- The presence of both the hydroxyethyl and bromophenyl groups in the molecule allows for versatile chemical modifications, including Suzuki coupling reactions for further functionalization.

- The compound’s synthesis has been optimized to facilitate its use as a building block in pharmaceutical and specialty chemical manufacturing.

- Green chemistry approaches have been validated to reduce environmental impact while maintaining high yields and product quality.

The preparation of this compound primarily involves carbamate formation from 4-bromoaniline and tert-butyl chloroformate, followed by hydroxyethyl group introduction. The reaction is typically conducted under inert atmosphere with a base, and purification is achieved via recrystallization or chromatography. Recent advances include solvent-free and microwave-assisted methods that enhance efficiency and sustainability. Industrial production adapts these methods for scale with process optimizations.

This comprehensive analysis integrates diverse research findings and experimental data to provide an authoritative overview of the preparation methods for this compound.

化学反应分析

Nucleophilic Substitution Reactions

The 4-bromophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Key Findings :

-

Bromine substitution is facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura cross-couplings, forming biaryl structures .

-

Direct displacement with amines requires elevated temperatures (80–100°C) and polar aprotic solvents.

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, dioxane) | 4M HCl | 2-(4-Bromophenyl)-2-hydroxyethylamine + CO₂ | 89% | |

| Basic (NaOH, MeOH) | 2M NaOH | Same as above | 78% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by tert-butanol elimination .

-

The hydroxyethyl group remains intact under mild acidic conditions but may dehydrate under harsh basic conditions.

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl chain is oxidized to a ketone:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt, 6h | 2-(4-Bromophenyl)-2-oxoethyl carbamate | 82% | |

| KMnO₄ | Acetone/H₂O, 0°C, 2h | Same as above | 75% |

Applications :

-

The ketone product serves as an intermediate for further functionalization (e.g., reductive amination) .

Esterification and Acylation

The hydroxyl group undergoes esterification or acylation:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride, Py | Acetylated derivative | 90% | |

| Acylation | Benzoyl chloride, Et₃N | Benzoylated derivative | 85% |

Structural Impact :

-

Acylation enhances lipophilicity, which is critical for pharmacokinetic optimization in drug discovery .

Deprotection and Functional Group Interconversion

The Boc group’s removal enables downstream modifications:

| Step | Conditions | Intermediate/Product | Use Case | Source |

|---|---|---|---|---|

| Boc deprotection | TFA/CH₂Cl₂ (1:1) | Free amine | Peptide coupling | |

| Reductive amination | NaBH₃CN, RCHO | Secondary amines | Library synthesis |

Comparative Reactivity with Analogues

The 4-bromophenyl substitution confers distinct reactivity compared to ortho- or meta-bromo isomers:

| Position of Bromine | Reaction Rate (Suzuki Coupling) | Preferred Conditions | Source |

|---|---|---|---|

| Para | Fastest | Pd(OAc)₂, K₂CO₃, DMF, 80°C | |

| Meta | Moderate | Same as above | |

| Ortho | Slowest | Requires microwaves or higher temps |

科学研究应用

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It is a brominated carbamate derivative of tert-butyl alcohol. The molecule's structure includes a tert-butyl group attached to a carbamate, further linked to a 4-bromophenyl and a 2-hydroxyethyl group, which can enhance its reactivity and biological activity.

Scientific Research Applications

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate (Note: there may be some overlap in the literature between this compound and this compound, so both are included in this discussion.)

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of anticancer drugs and other therapeutics.

- Organic Chemistry: It is utilized in synthetic transformations.

- Environmental Health: Carbamates, including bromophenyl carbamates, can be assessed for their potential adverse health impacts. The assessment involves in vivo studies, epidemiology, and interdisciplinary research. The results of these assessments can provide valuable information on the environmental and potential public health effects of carbamates.

The biological activity of tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate is attributed to its ability to interact with molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds, and the fluorophenyl group engages in hydrophobic interactions, modulating the activity of enzymes or receptors, potentially leading to anti-inflammatory and anticancer properties.

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, with similar structures acting as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, potentially leading to antiproliferative effects in cancer cells.

- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with significant growth inhibition reported in breast cancer cells, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Effects: Studies suggest it could reduce inflammation markers in cellular models, indicating its utility in treating inflammatory diseases.

作用机制

The mechanism of action of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

- tert-Butyl (4-bromophenyl)carbamate

- tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

- tert-Butyl (4-bromophenyl)acetate

Comparison:

- tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of the hydroxyethyl group, which can influence its reactivity and biological activity.

- tert-Butyl (4-bromophenyl)carbamate lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.

- tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate contains a cyclopropyl group, which can affect its steric properties and reactivity.

- tert-Butyl (4-bromophenyl)acetate has an acetate group instead of a carbamate, leading to different chemical and biological properties.

生物活性

Tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a carbamate derivative characterized by a tert-butyl group, a hydroxyethyl chain, and a 4-bromophenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which may offer therapeutic benefits across various applications. Understanding its biological mechanisms and interactions is crucial for its development as a lead compound in drug design.

- Molecular Formula : C13H18BrNO3

- Molar Mass : 316.19 g/mol

- Structural Features :

- Tert-butyl group: Provides steric bulk and influences lipophilicity.

- Hydroxyethyl chain: Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- 4-Bromophenyl moiety: Offers unique reactivity due to the presence of bromine, facilitating nucleophilic substitutions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects:

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, influencing signal transduction pathways.

In Vitro Studies

Recent research has explored the compound's potential in various biological assays:

-

Antimicrobial Activity :

- The compound exhibited significant antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.

- Table 1 summarizes the antimicrobial efficacy against different strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL -

Cytotoxicity Assays :

- Evaluated using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed moderate cytotoxic effects with IC50 values ranging from 20 to 40 µM.

- Table 2 presents the cytotoxicity results across different cell lines:

Cell Line IC50 (µM) HeLa 30 MCF-7 25 HepG2 35 -

Enzyme Inhibition Studies :

- The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), a target in Alzheimer's disease treatment.

- Results indicated an IC50 value of approximately 15 µM, suggesting promising potential as an AChE inhibitor.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against resistant strains of bacteria, emphasizing its potential use in developing new antibiotics .

- Research on Cancer Cell Lines : Another investigation focused on its cytotoxic effects on breast cancer cells, revealing mechanisms of apoptosis induction through mitochondrial pathways .

常见问题

Q. What spectroscopic methods differentiate enantiomeric forms of chiral carbamate derivatives?

- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases. Circular dichroism (CD) spectroscopy provides enantiomeric excess (ee) data. Troiani et al. (2011) validated enantiopurity via biocatalytic resolution .

Data Contradiction Analysis

Q. Conflicting reports on Boc group stability under basic conditions: How to reconcile?

- Methodological Answer : Re-evaluate reaction matrices (e.g., solvent, temperature). SDS data (e.g., ) indicate stability at pH 7–8, but Das et al. (2016) observed decomposition in strongly basic media (pH >10). Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。